molecular formula C14H19NO B2844902 (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol CAS No. 1349980-80-8

(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol

Cat. No.: B2844902
CAS No.: 1349980-80-8
M. Wt: 217.312
InChI Key: QVQHJPYWCKXTFP-HZSPNIEDSA-N
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Description

(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol is a complex organic compound with the molecular formula C14H19NO It is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrolidine ring, with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the fused ring system, followed by the introduction of the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler nitrogen-containing heterocycle that serves as a precursor for many complex organic compounds.

    Pyrrolizine: A related structure with additional fused rings, often studied for its biological activity.

    Prolinol: A hydroxylated derivative of pyrrolidine, used in various chemical and biological applications.

Uniqueness

(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol is unique due to its specific stereochemistry and the presence of the benzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQHJPYWCKXTFP-HZSPNIEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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